Enantiomeric Activity Partitioning: Dextilidine vs. ent-Dextilidine
The opioid analgesic activity of tilidine racemate is stereospecific: virtually all activity resides in the (1S,2R)-isomer derived from dextilidine, while the (1R,2S)-isomer (ent-dextilidine) is pharmacodynamically inactive at opioid receptors [1]. This is a qualitative yes/no activity partition rather than a graded potency difference. For procurement, this means dextilidine of high enantiomeric purity is the sole active stereoisomer—purchasing the racemate inherently includes 50% inactive material by weight [2].
| Evidence Dimension | Opioid receptor-mediated analgesic activity |
|---|---|
| Target Compound Data | Dextilidine (1S,2R): accounts for virtually all opioid activity |
| Comparator Or Baseline | ent-Dextilidine (1R,2S): no detectable opioid activity |
| Quantified Difference | Qualitative (active vs. inactive enantiomer); 50% of racemate mass is inactive ent-dextilidine |
| Conditions | Inferred from the stereospecific metabolic conversion to active nortilidine; the (1S,2R) isomer-derived nortilidine selectively activates MOP receptors |
Why This Matters
For research-grade procurement, enantiomeric purity directly determines the functional concentration of active principle per unit mass—racemic material contains 50% inactive enantiomer, requiring double the mass for equivalent active exposure.
- [1] ChEBI:77822 – dextilidine. EMBL-EBI. States that 'virtually all of the opioid activity resides in the (1S,2R) isomer (i.e. the isomer derived from dextilidine).' View Source
- [2] ChEBI:77821 – ent-dextilidine. EMBL-EBI. Confirmed as the enantiomer of dextilidine; the opioid analgesic tilidine is the racemate comprising equimolar amounts of the two enantiomers. View Source
